

Technical Guide: 3-Chloro-4-(3-fluorobenzyloxy)phenylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(3-Fluoro-benzyloxy)-
phenylamine hydrochloride

CAS No.: 57181-87-0

Cat. No.: B13922637

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Critical Intermediate for EGFR/ErbB-2 Tyrosine Kinase Inhibitors[1]

Executive Summary

3-Chloro-4-(3-fluorobenzyloxy)phenylamine (CAS 202197-26-0) is a high-value pharmacophore intermediate used primarily in the synthesis of Lapatinib (Tykerb/Tyverb), a dual tyrosine kinase inhibitor targeting EGFR (ErbB-1) and HER2 (ErbB-2).[1] Its structural integrity—specifically the ether linkage and the halogenated aromatic rings—is pivotal for the drug's binding affinity within the ATP-binding pocket of the kinase domain. This guide details the physicochemical profile, validated synthesis routes, quality control parameters, and handling protocols for this compound.

Chemical Identity & Physicochemical Profile[1][3][4] [5][6]

Nomenclature & Identifiers

Parameter	Detail
Primary Name	3-Chloro-4-(3-fluorobenzyloxy)phenylamine
IUPAC Name	3-Chloro-4-[(3-fluorophenyl)methoxy]aniline
Common Synonyms	Lapatinib Intermediate A; 3-Chloro-4-(3-fluorobenzyloxy)aniline; 4-(3-Fluorobenzyloxy)-3-chloroaniline
CAS Number (Free Base)	202197-26-0
CAS Number (HCl Salt)	Not formally assigned in public registries; typically referenced via free base CAS. [2] [3] [4] [5] [6]
Molecular Formula	C ₁₃ H ₁₁ ClFNO (Free Base) / C ₁₃ H ₁₂ Cl ₂ FNO (HCl Salt)
Molecular Weight	251.68 g/mol (Free Base) / 288.14 g/mol (HCl Salt)
SMILES	<chem>Nc1ccc(OCC2cccc(F)c2)c(Cl)c1</chem>

Physicochemical Properties

- Appearance: Off-white to pale beige crystalline powder.
- Melting Point: 78.0 – 82.0 °C (Free Base).[\[6\]](#)
- Solubility:
 - High: DMSO, Dimethylformamide (DMF), Methanol.
 - Moderate: Dichloromethane, Ethyl Acetate.
 - Low/Insoluble: Water (Free base is insoluble; HCl salt is moderately water-soluble).
- pKa: ~3.98 (Aniline nitrogen).[\[6\]](#)

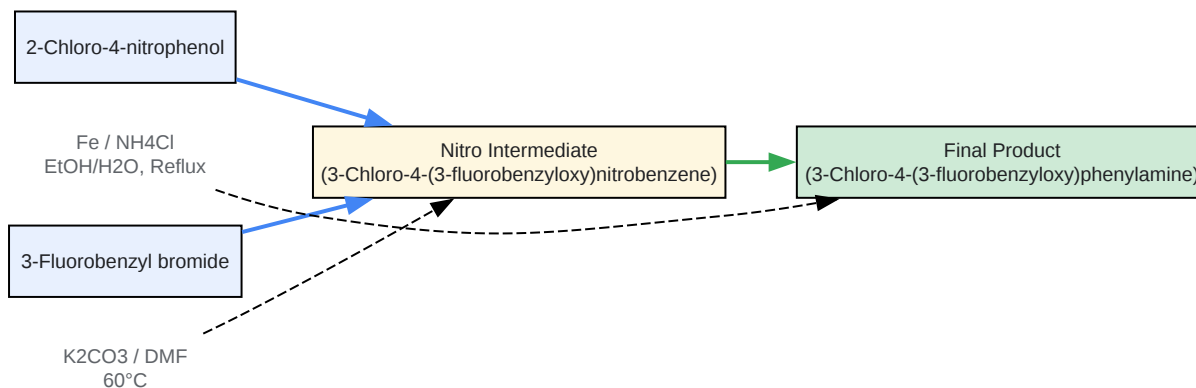
Synthesis & Manufacturing Process

The industrial synthesis of this intermediate is a self-validating sequence involving nucleophilic aromatic substitution followed by nitro reduction. The causality of reagent choice is driven by the need to minimize defluorination and prevent ether cleavage.

Validated Synthetic Pathway

- Etherification (Williamson Ether Synthesis):
 - Reactants: 2-Chloro-4-nitrophenol + 3-Fluorobenzyl bromide (or chloride).
 - Conditions: K_2CO_3 (base), DMF or Acetonitrile (solvent), 60-80°C.
 - Mechanism: S_N2 attack of the phenoxide ion on the benzyl halide.
 - Critical Control Point: Moisture control is essential to prevent hydrolysis of the benzyl halide to the corresponding alcohol.
- Nitro Reduction:
 - Precursor: 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene.[6]
 - Method A (Catalytic Hydrogenation): H_2 , Pt/C or Raney Ni. Risk: Dehalogenation (loss of Cl or F).
 - Method B (Chemical Reduction - Preferred): Iron powder/ NH_4Cl or $SnCl_2$. Benefit: High chemoselectivity; preserves the halogen substituents.

Process Flow Diagram (Graphviz)



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Figure 1: Two-step industrial synthesis pathway preserving the halogenated scaffold.

Experimental Protocol (Self-Validating)

Step 1: Etherification

- Charge a reactor with 2-Chloro-4-nitrophenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (5 vol).
- Stir at 25°C for 30 min to generate the phenoxide.
- Slowly add 3-Fluorobenzyl bromide (1.05 eq) to control exotherm.
- Heat to 60°C and monitor by HPLC until starting phenol is <0.5%.
- Validation: Quench with water. The nitro intermediate precipitates. Filter and wash with water to remove inorganic salts.

Step 2: Reduction (Iron/Ammonium Chloride Method)

- Suspend the nitro intermediate in Ethanol/Water (3:1 ratio).
- Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
- Heat to reflux (approx. 78°C) for 2-4 hours.

- Validation: Monitor by TLC or HPLC. Disappearance of the nitro peak and appearance of the amine peak confirms conversion.
- Hot filter to remove iron oxides. Concentrate filtrate.[6]
- HCl Salt Formation: Dissolve the crude amine in EtOAc, cool to 0-5°C, and bubble dry HCl gas or add HCl/Dioxane. The hydrochloride salt precipitates as a white solid.

Quality Control & Characterization

To ensure suitability for drug development, the compound must meet rigorous specifications.

Test	Specification	Analytical Method
Assay	≥ 98.0%	HPLC (C18 column, ACN/Water gradient)
Appearance	White to off-white powder	Visual Inspection
Identification	Conforms to Structure	¹ H-NMR, IR, Mass Spec
Loss on Drying	≤ 0.5%	Gravimetric
Residue on Ignition	≤ 0.1%	Gravimetric
Heavy Metals	≤ 20 ppm	ICP-MS
Related Substances	Max single impurity ≤ 0.15%	HPLC

Key Impurities:

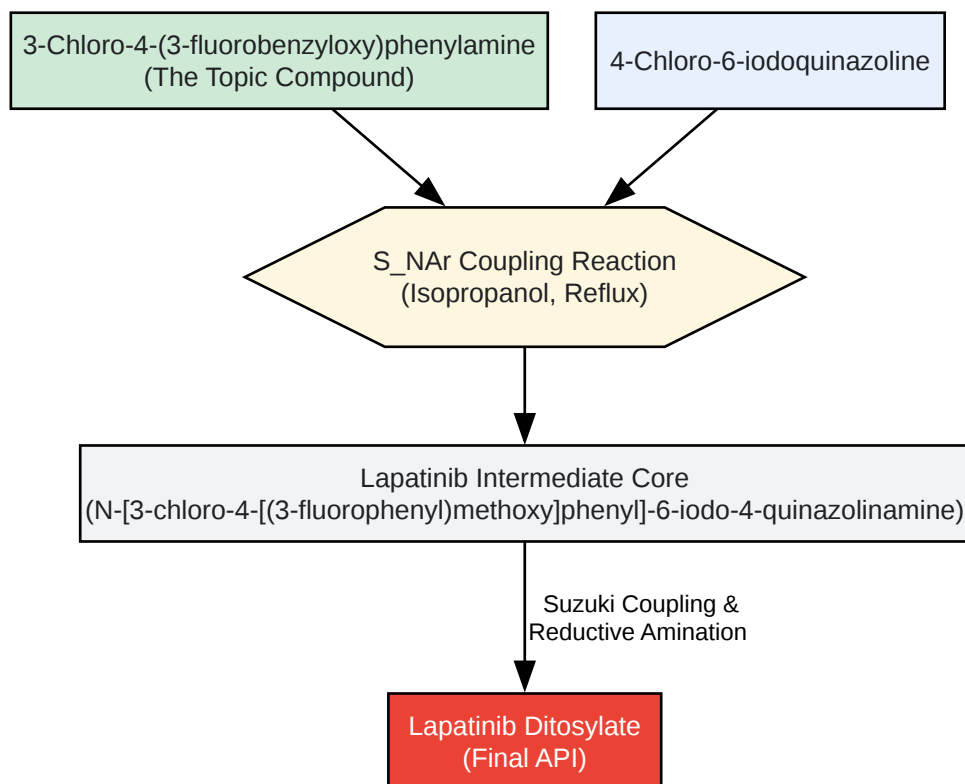
- Des-fluoro analog: Originates from impurity in the benzyl bromide starting material.
- O-Dealkylated phenol: Result of ether cleavage during harsh acidic workup.
- Dimerized azo compounds: Byproducts of incomplete nitro reduction.

Applications in Drug Discovery

The primary utility of this compound lies in its role as the "Head" and "Linker" moiety in the synthesis of 4-anilinoquinazoline kinase inhibitors.

Lapatinib Synthesis Workflow

The amine group of the intermediate reacts with 4-chloro-6-iodoquinazoline to form the core scaffold of Lapatinib.



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Figure 2: Integration of the intermediate into the Lapatinib manufacturing stream.

Safety & Handling (SDS Summary)

- GHS Classification:
 - Acute Toxicity, Oral (Category 4) - H302.
 - Skin Irritation (Category 2) - H315.
 - Eye Irritation (Category 2A) - H319.
 - Specific Target Organ Toxicity (STOT) - Single Exposure (Category 3) - H335.[6]

- Handling: Use in a fume hood. Avoid dust generation. Wear nitrile gloves and safety goggles.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (darkening upon air exposure).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7059263, 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [\[Link\]](#)[3]
- U.S. Food and Drug Administration (FDA). Lapatinib (Tykerb) Prescribing Information & Chemistry Review. (Reference for the structural role of the intermediate). Retrieved from [\[Link\]](#)

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- To cite this document: BenchChem. [Technical Guide: 3-Chloro-4-(3-fluorobenzyloxy)phenylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13922637/docs#technical-guide-3-chloro-4-3-fluorobenzyloxy-phenylamine-hydrochloride>]

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